molecular formula C7H12FNO2S B11904036 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide

Cat. No.: B11904036
M. Wt: 193.24 g/mol
InChI Key: JUNQYQYRTYSPFW-UHFFFAOYSA-N
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Description

8-(Fluoromethyl)-5-thia-2-azaspiro[34]octane 5,5-dioxide is a spirocyclic compound characterized by a unique structure that includes a fluoromethyl group, a thia-azaspiro backbone, and a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluorine atom .

Scientific Research Applications

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group and the spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide is unique due to the presence of both a thia-azaspiro backbone and a dioxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12FNO2S

Molecular Weight

193.24 g/mol

IUPAC Name

8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide

InChI

InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2

InChI Key

JUNQYQYRTYSPFW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2(C1CF)CNC2

Origin of Product

United States

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